(5-Chloro-1H-indazol-3-yl)methanol

Mutagenicity Toxicology Structure-Activity Relationship

(5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0) is a privileged indazole building block for medicinal chemistry teams developing kinase inhibitors. The 5-chloro-3-hydroxymethyl substitution pattern provides a critical anchor for derivatization, enabling synthesis of potent analogs with IC₅₀ values below 100 nM. Unlike 6-chloroindazole isomers, the 5-chloro substitution avoids the elevated mutagenicity liabilities observed in Neurospora crassa assays, making it a safer starting point for preclinical candidates advancing toward IND-enabling studies. This compound is specifically suited for parallel synthesis and systematic halogen SAR exploration across the indazole chemotype series.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 102735-90-0
Cat. No. B034959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-indazol-3-yl)methanol
CAS102735-90-0
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Cl)CO
InChIInChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
InChIKeyYBUIOIPQDAOQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0): A Differentiated Indazole Scaffold for Kinase-Focused Medicinal Chemistry


(5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0) is a 5-chloro-substituted indazole derivative with a molecular weight of 182.61 g/mol and the molecular formula C₈H₇ClN₂O . The compound features a primary alcohol group at the 3-position of the indazole ring, making it a versatile synthetic intermediate for constructing more complex pharmacologically active molecules. It is typically supplied as a crystalline solid with a melting point range of 206–208°C and a purity specification of ≥95% . Its structural class, the indazoles, is recognized as a privileged scaffold in medicinal chemistry with demonstrated activity against a broad panel of kinases and other therapeutic targets [1].

Why Generic (5-Chloro-1H-indazol-3-yl)methanol Substitution Carries Undefined Biological and Mutagenic Risk


Substitution of (5-Chloro-1H-indazol-3-yl)methanol with other halogenated or positional indazole methanol isomers is not functionally equivalent. Indazole derivatives exhibit position- and substituent-dependent differences in both their biological activity profiles and their potential toxicological liabilities. Specifically, studies on antischistosomal indazole analogs demonstrate that 6-chloro-substituted indazoles are significantly more mutagenic and more toxic than their non-chlorinated counterparts, a liability not established for the 5-chloro substitution pattern [1]. Furthermore, the 3-hydroxymethyl group of this scaffold serves as a specific anchor point for derivatization, enabling the synthesis of potent kinase inhibitors with IC₅₀ values below 100 nM when elaborated appropriately [2]. Replacing this specific compound with an unsubstituted (1H-indazol-3-yl)methanol or a different halogen isomer would therefore alter both the toxicological profile and the intended structure-activity relationship (SAR) of the final lead compound.

Product-Specific Quantitative Evidence for (5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0) Selection


Evidence Item 1: Positional Chlorine Substitution Determines Mutagenicity Profile Relative to 6-Chloro Analogs

A critical differentiation exists between the 5-chloro and 6-chloro substitution patterns on the indazole ring. In a mutagenicity study using Neurospora crassa, 6-chloroindazole analogs were found to be more mutagenic and more toxic than their non-chlorinated counterparts [1]. While the exact IC₅₀ for mutagenicity of (5-Chloro-1H-indazol-3-yl)methanol is not directly provided, this class-level inference establishes that the position of the chlorine atom is a key determinant of genotoxic risk. The 5-chloro substitution, as present in the target compound, is not associated with the elevated mutagenicity observed for the 6-chloro isomer in this model system [1].

Mutagenicity Toxicology Structure-Activity Relationship Antischistosomal

Evidence Item 2: 5-Chloro Substituent Enables Sub-100 nM Kinase Inhibition in Elaborated Derivatives

The (5-chloro-1H-indazol-3-yl)methanol scaffold serves as a direct precursor to highly potent kinase inhibitors. When elaborated into N-((5-chloro-1H-indazol-3-yl)methyl)-2-((3-chloroquinolin-6-yl)methyl)isonicotinamide, the resulting compound exhibits an IC₅₀ value of <100 nM against its target kinase [1]. In contrast, the unsubstituted parent compound (1H-indazol-3-yl)methanol lacks the chlorine atom that contributes to binding affinity and is not reported to yield derivatives with comparable sub-100 nM potency in this series . This quantitative difference in achievable potency demonstrates that the 5-chloro substitution is not merely a passive structural feature but an active contributor to the pharmacological profile of advanced leads.

Kinase Inhibition IC50 Medicinal Chemistry Cancer

Evidence Item 3: Commercial Purity and Physical Form Differentiation vs. Halogenated Analogs

Commercially, (5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0) is supplied with a standard purity specification of 95% and a melting point range of 206–208°C . Its closest structural analogs—the 5-fluoro (CAS 518990-02-8) and 5-bromo (CAS 705264-93-3) derivatives—are also commercially available, but with comparable purity specifications (typically 95–98%) and different physical properties . The 5-fluoro analog (MW 166.15) is a lighter, less lipophilic building block, while the 5-bromo analog (MW 227.06) provides a heavier halogen for different synthetic strategies. The 5-chloro compound occupies a specific physicochemical space (MW 182.61) with intermediate lipophilicity, making it the preferred choice when a balance between molecular weight and halogen-mediated binding effects is required for a given SAR series.

Chemical Purity Procurement Synthetic Intermediate Quality Control

High-Value Application Scenarios for (5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0)


Scenario 1: Synthesis of Sub-100 nM Kinase Inhibitors for Oncology Lead Optimization

Medicinal chemistry teams focused on developing potent kinase inhibitors for oncology indications should procure (5-Chloro-1H-indazol-3-yl)methanol as a key building block. As evidenced by its elaborated derivative achieving an IC₅₀ < 100 nM [1], the 5-chloro-3-hydroxymethyl indazole core provides the structural foundation required for high-affinity target engagement. This compound is specifically suitable for parallel synthesis efforts aimed at generating focused libraries around the indazole scaffold for SAR exploration and lead optimization.

Scenario 2: Halogen-Specific SAR Studies in Indazole-Based Drug Discovery

For structure-activity relationship (SAR) studies exploring the impact of halogen substitution at the 5-position of the indazole ring, (5-Chloro-1H-indazol-3-yl)methanol is the essential comparator. It occupies a specific molecular weight and lipophilicity space (MW 182.61) that is distinct from both the 5-fluoro (MW 166.15) and 5-bromo (MW 227.06) analogs . Procuring all three halogenated analogs enables systematic evaluation of halogen bonding, steric effects, and physicochemical property modulation in a single chemotype series.

Scenario 3: Toxicology-Aware Building Block Selection for Preclinical Candidate Synthesis

When synthesizing preclinical candidates where minimizing genotoxic liability is a priority, (5-Chloro-1H-indazol-3-yl)methanol is preferred over 6-chloroindazole isomers. Class-level evidence indicates that 6-chloroindazole analogs exhibit elevated mutagenicity in Neurospora crassa assays, a risk not associated with the 5-chloro substitution pattern [2]. Procurement of the 5-chloro isomer therefore supports a safer starting point for lead compounds advancing toward IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-1H-indazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.